2-(3-(3,4-dimethoxyphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-phenethylacetamide
Description
This compound is a triazolo[4,5-d]pyrimidine derivative characterized by a 3,4-dimethoxyphenyl substituent at position 3 of the triazolo ring and an N-phenethylacetamide group at position 4. Its molecular formula is C₂₄H₂₄N₆O₄, with a molecular weight of approximately 484.49 g/mol (calculated based on analogous structures in and ).
Properties
IUPAC Name |
2-[3-(3,4-dimethoxyphenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]-N-(2-phenylethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N6O4/c1-31-17-9-8-16(12-18(17)32-2)28-21-20(25-26-28)22(30)27(14-24-21)13-19(29)23-11-10-15-6-4-3-5-7-15/h3-9,12,14H,10-11,13H2,1-2H3,(H,23,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIHDNCJTSIZLCU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)N2C3=C(C(=O)N(C=N3)CC(=O)NCCC4=CC=CC=C4)N=N2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N6O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds have been found to targetc-Met receptor tyrosine kinase , a protein that plays a crucial role in cellular processes such as growth, regeneration, and healing.
Mode of Action
For instance, some [1,2,3]triazolo[4,5-d]pyrimidine derivatives have been reported to inhibit the c-Met receptor tyrosine kinase.
Biochemical Pathways
It’s known that inhibition of c-met receptor tyrosine kinase can affect multiple cellular pathways, including those involved in cell growth and survival.
Result of Action
Similar compounds have been found to exhibit antiproliferative activities against certain cancer cell lines. For instance, some [1,2,3]triazolo[4,5-d]pyrimidine derivatives have been reported to inhibit colony formation, increase cellular Reactive Oxygen Species (ROS) content, suppress Epidermal Growth Factor Receptor (EGFR) expression, and induce apoptosis.
Biological Activity
The compound 2-(3-(3,4-dimethoxyphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-phenethylacetamide is a member of the triazolopyrimidine family, known for its diverse biological activities. This article reviews its synthesis, biological properties, and potential therapeutic applications based on current research findings.
Chemical Formula
- Molecular Formula : CHNO
- Molecular Weight : 394.43 g/mol
Structural Features
The compound features a unique triazolo-pyrimidine core with a dimethoxyphenyl substituent and an acetamide group. This structural combination is believed to enhance its biological activity.
Anticancer Activity
Research has indicated that compounds within the triazolopyrimidine class exhibit potent anticancer properties. The specific compound under review has shown promise in inhibiting cancer cell proliferation through various mechanisms:
- Mechanism of Action : It is hypothesized that the compound interacts with specific enzymes and receptors involved in cancer pathways. Preliminary studies suggest it may inhibit key kinases associated with tumor growth and metastasis .
Antiviral Properties
The compound's structure suggests potential antiviral activity. Similar triazolopyrimidine derivatives have been reported to possess antiviral effects against various viruses. Ongoing investigations are exploring its efficacy against viral replication mechanisms.
Enzyme Inhibition
The compound has been noted for its ability to inhibit certain enzymes that are critical in metabolic pathways related to cancer and viral infections. This inhibition can lead to altered cellular responses and reduced viability of affected cells .
In Vitro Studies
In vitro studies have demonstrated the cytotoxic effects of this compound on different cancer cell lines. For instance:
- MCF-7 (Breast Cancer) : The compound exhibited significant cytotoxicity, with IC values indicating effective inhibition of cell growth.
- HeLa (Cervical Cancer) : Similar results were observed, reinforcing the potential use of this compound in targeted cancer therapies.
Molecular Docking Studies
Molecular docking simulations have been employed to predict the binding affinity of this compound to various biological targets. Results indicate strong interactions with:
- Kinase Family : Suggesting a potential role as a kinase inhibitor.
- Viral Proteins : Indicating possible antiviral mechanisms.
Comparative Analysis
To provide context regarding the biological activity of this compound, a comparison with structurally similar compounds is useful:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| Pyrazolo[3,4-d]pyrimidine | Pyrazolo Structure | Anticancer and antiviral |
| Pyrido[2,3-d]pyrimidine | Pyrido Structure | Antimicrobial and anti-inflammatory |
| 1,2,3-Triazole derivatives | Triazole Structure | Diverse pharmacological activities |
The unique combination of functional groups in the target compound enhances its biological profile compared to these analogs.
Comparison with Similar Compounds
Key Observations :
- Electron-Donating vs. Electron-Withdrawing Groups : The 3,4-dimethoxyphenyl group (target compound) may improve receptor binding compared to the electron-withdrawing 3-fluorophenyl group in the fluorinated analog .
- Acetamide Side Chain : The N-phenethyl group in the target compound likely increases metabolic stability compared to N-methyl-N-phenylacetamide (), which has shorter alkyl chains prone to oxidation .
- Pharmaceutical Potential: Ticagrelor () demonstrates that triazolo-pyrimidines with optimized substituents can achieve clinical efficacy, suggesting the target compound may require further evaluation for P2Y12 receptor activity.
Preparation Methods
Condensation-Cyclization Approach
The most widely reported method involves the condensation of 1,3-diketones with 5-amino-1H-1,2,4-triazole derivatives. For example, the reaction between 1-phenyl-1,3-butanedione (2 ) and 5-amino-4H-1,2,4-triazole (3 ) in refluxing ethanol yields 7-hydroxy-5-phenyl-triazolo[1,5-a]pyrimidine (4 ) (Scheme 1). Chlorination of 4 using phosphoryl chloride (POCl₃) at 80–100°C for 4–6 hours generates the key intermediate 7-chloro-5-phenyl-triazolo[1,5-a]pyrimidine (5a ).
Table 1: Reaction Conditions for Core Synthesis
| Starting Materials | Reagents/Conditions | Intermediate | Yield (%) |
|---|---|---|---|
| 1-Phenyl-1,3-butanedione + 3 | Ethanol, reflux, 8 h | 4 | 72 |
| 4 | POCl₃, 90°C, 5 h | 5a | 85 |
Alternative Route via Diazotization
Patent literature describes an alternative pathway using diazonium salt intermediates. For instance, 4,6-dihydroxy-2-(propylsulfanyl)pyrimidine undergoes diazotization with p-toluidine in the presence of sodium nitrite (NaNO₂) and hydrochloric acid (HCl) at 0–5°C, followed by coupling to form 4,6-dihydroxy-5-[(E)-2-(4-methylphenyl)diazenyl]-2-(propylsulfanyl)pyrimidine. Subsequent chlorination with POCl₃ introduces reactive sites for further functionalization.
Installation of the N-Phenethylacetamide Side Chain
The acetamide moiety at position 6 is installed through a two-step process:
Acylation of the Triazolopyrimidine Core
The 6-amino group of the intermediate 7-chloro-3-(3,4-dimethoxyphenyl)-triazolo[1,5-a]pyrimidine reacts with chloroacetyl chloride in dichloromethane (DCM) at 0–5°C to form 6-chloroacetamido-3-(3,4-dimethoxyphenyl)-7-chloro-triazolo[1,5-a]pyrimidine.
Coupling with Phenethylamine
The chlorinated acetamide intermediate undergoes nucleophilic displacement with phenethylamine in DMF at 50°C for 6–8 hours, yielding 2-(3-(3,4-dimethoxyphenyl)-7-chloro-3H-triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-phenethylacetamide.
Table 2: Optimization of Acetamide Installation
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Acylation | Chloroacetyl chloride, DCM, 0°C, 2 h | 78 |
| Displacement | Phenethylamine, DMF, 50°C, 7 h | 65 |
Oxidation to the 7-Oxo Derivative
The final oxidation step converts the 7-chloro group to a ketone. Hydrogen peroxide (H₂O₂, 30%) in acetic acid at 70°C for 4 hours achieves this transformation with minimal side reactions. Alternative oxidants like potassium permanganate (KMnO₄) in acetone-water mixtures are less efficient, yielding 62–68% product.
Critical Parameter : Maintaining pH < 3 during oxidation prevents decomposition of the triazolopyrimidine ring.
Purification and Characterization
Chromatographic Purification
Crude products are purified via silica gel column chromatography using gradients of chloroform-methanol (100:1 to 20:1 v/v). The target compound elutes at 30:1 chloroform-methanol, as confirmed by thin-layer chromatography (TLC).
Analytical Data
- ¹H NMR (400 MHz, DMSO-d₆): δ 8.42 (s, 1H, triazole-H), 7.28–6.85 (m, 7H, aromatic), 4.12 (s, 2H, CH₂CO), 3.82 (s, 6H, OCH₃), 3.45 (t, J = 7.2 Hz, 2H, NCH₂), 2.75 (t, J = 7.2 Hz, 2H, CH₂Ph).
- IR (KBr): ν 1685 cm⁻¹ (C=O), 1602 cm⁻¹ (C=N).
Industrial-Scale Considerations
Continuous Flow Synthesis
Patent data suggests that continuous flow reactors improve yield (89–92%) and reduce reaction times by 40% compared to batch processes. For example, the diazotization step achieves 95% conversion in 15 minutes under flow conditions.
Q & A
Q. What are the critical steps in synthesizing 2-(3-(3,4-dimethoxyphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-phenethylacetamide, and how are intermediates characterized?
The synthesis involves multi-step organic reactions starting with the triazolopyrimidine core, followed by sequential functionalization. Key steps include:
- Core formation : Cyclocondensation of aminotriazole derivatives with carbonyl precursors under reflux in ethanol or DMF .
- Functional group introduction : Alkylation or nucleophilic substitution to attach the 3,4-dimethoxyphenyl and phenethylacetamide groups. Reagents like NaH or K₂CO₃ in anhydrous THF/DMF are used .
- Characterization : Intermediates are validated via HPLC for purity (>95%) and NMR (¹H/¹³C) for structural confirmation. Mass spectrometry (HRMS) confirms molecular weights .
Q. What structural features of this compound suggest potential biological targets in neurological or oncological research?
The triazolopyrimidine core is a known pharmacophore for kinase inhibition (e.g., CDKs, EGFR), while the 3,4-dimethoxyphenyl group enhances lipophilicity and CNS permeability. The phenethylacetamide moiety may facilitate receptor binding (e.g., GPCRs) via hydrogen bonding . Computational docking studies (AutoDock Vina) predict affinity for ATP-binding pockets in kinases .
Q. How is the compound’s stability assessed under varying pH and temperature conditions?
- pH stability : Incubate in buffers (pH 1–10) at 37°C for 24–72 hours. Analyze degradation products via LC-MS. The triazolopyrimidine core is stable in neutral pH but hydrolyzes under strongly acidic/basic conditions .
- Thermal stability : Thermogravimetric analysis (TGA) shows decomposition above 200°C. Storage at −20°C in desiccated form is recommended .
Advanced Research Questions
Q. How can researchers resolve contradictory data in biological assays (e.g., IC₅₀ variability across cell lines)?
Contradictions may arise from assay conditions (e.g., ATP concentrations in kinase assays) or cell-specific metabolic profiles. Mitigation strategies include:
- Orthogonal assays : Validate kinase inhibition via fluorescence polarization (FP) and radiometric assays .
- Metabolic profiling : Use LC-MS to quantify intracellular compound levels and active metabolites .
- Gene expression analysis : RNA-seq to identify compensatory pathways in resistant cell lines .
Q. What methodologies optimize the compound’s pharmacokinetics (e.g., bioavailability, half-life)?
- Solubility enhancement : Use co-solvents (e.g., PEG-400) or formulate as nanocrystals via wet milling .
- Metabolic stability : Incubate with liver microsomes (human/rat) to identify cytochrome P450 (CYP) liabilities. Introduce fluorination or methyl groups to block metabolic hotspots .
- Half-life extension : PEGylation or albumin-binding prodrug strategies .
Q. How can structure-activity relationship (SAR) studies guide the design of analogs with improved selectivity?
- Core modifications : Replace the triazole ring with imidazole (reduces off-target kinase binding) .
- Substituent analysis : Compare 3,4-dimethoxyphenyl vs. 4-chlorophenyl analogs via radioligand displacement assays. The methoxy groups enhance selectivity for serotonin receptors over adrenergic targets .
- 3D-QSAR modeling : Use CoMFA/CoMSIA to correlate steric/electronic features with activity .
Data Contradiction Analysis
Q. How to address discrepancies between in vitro potency and in vivo efficacy?
- Pharmacokinetic-pharmacodynamic (PK-PD) modeling : Correlate plasma exposure (AUC) with target engagement (e.g., PET imaging of receptor occupancy) .
- Tissue distribution studies : Use quantitative whole-body autoradiography (QWBA) to assess brain penetration, critical for neurological targets .
Comparative Analysis of Structural Analogs
| Analog | Key Structural Difference | Biological Impact | Source |
|---|---|---|---|
| N-(2-chlorobenzyl)-2-((3-(2-fluorobenzyl)-3H-triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide | Chlorobenzyl + fluorobenzyl substituents | Enhanced kinase selectivity (IC₅₀: 12 nM vs. 45 nM for parent compound) | [20] |
| 2-((3-benzyl-3H-triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(5-chloro-2-methoxyphenyl)acetamide | Thioether linkage + chloro-methoxyphenyl | Improved metabolic stability (t₁/₂: 8.2 h vs. 3.5 h) | [12] |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
